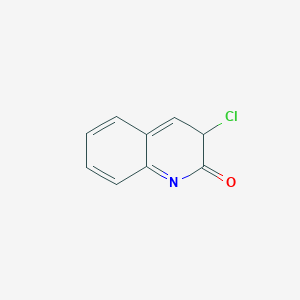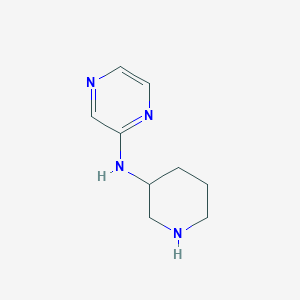
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of ketones or aldehydes with amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed to enhance the efficiency and yield of the synthesis. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly reduce reaction time and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylpiperidin-4-amine
- 2,2-Dimethyl-6-phenylpiperidin-4-one
- 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine
Uniqueness
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
861379-55-7 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-dimethyl-6-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-8(2)5-10-6-9(12)7-11(3,4)13-10/h8-10,13H,5-7,12H2,1-4H3 |
InChI Key |
BYVWIBFQMFRSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(CC(N1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)


![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)
![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)


![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)



![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)

